![molecular formula C24H22ClN5O3 B2502236 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896298-67-2](/img/no-structure.png)

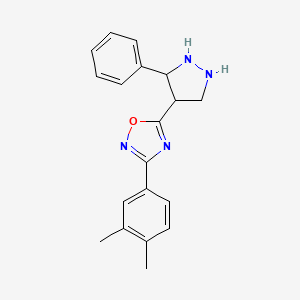

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

- Insight : Understanding these surface structures is crucial for chemical and physical changes during adsorption .

- Application : CPI derivatives have been explored as potential lubricant additives due to their unique chemical structure. These compounds can enhance the lubricity and reduce wear in engine components, contributing to better engine efficiency and longevity .

- Application : Researchers utilize CPI derivatives to construct complex molecules, such as pharmaceutical intermediates. Its imidazo[2,1-f]purine scaffold offers opportunities for designing novel drugs targeting specific biological pathways .

- Application : Scientists investigate CPI’s fluorescence, phosphorescence, and photochemical reactivity. These properties are relevant for optoelectronic devices, sensors, and imaging agents .

- Application : Researchers explore CPI-based materials for organic electronics, including organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. The electron-rich imidazo[2,1-f]purine moiety contributes to charge transport and optical properties .

- Application : Computational chemistry simulations help elucidate CPI’s electronic properties, energetics, and interactions with other molecules. These insights guide drug design efforts, especially for kinase inhibitors and anticancer agents .

Surface Raman Spectroscopy

Lubrication Performance Enhancement

Organic Synthesis and Medicinal Chemistry

Photophysical Properties

Materials Science

Computational Chemistry and Drug Design

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 4-chlorophenyl, 2-ethoxyethyl, and phenyl substituents.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 2-bromoacetate", "4-chlorobenzaldehyde", "2-ethoxyethylamine", "methyl isobutyl ketone", "phenylboronic acid", "potassium carbonate", "copper(I) iodide", "sodium ascorbate", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 2-amino-6-chloropurine from guanine via chlorination and amination", "Synthesis of ethyl 2-(6-chloropurin-2-yl)acetate from 2-amino-6-chloropurine and ethyl 2-bromoacetate via nucleophilic substitution", "Synthesis of 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from ethyl 2-(6-chloropurin-2-yl)acetate, 4-chlorobenzaldehyde, 2-ethoxyethylamine, phenylboronic acid, and methyl isobutyl ketone via Suzuki-Miyaura coupling, imidazo[2,1-f]purine ring formation, and subsequent functionalization" ] } | |

Número CAS |

896298-67-2 |

Nombre del producto |

8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

Fórmula molecular |

C24H22ClN5O3 |

Peso molecular |

463.92 |

Nombre IUPAC |

6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H22ClN5O3/c1-3-33-14-13-28-22(31)20-21(27(2)24(28)32)26-23-29(20)15-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-12,15H,3,13-14H2,1-2H3 |

Clave InChI |

WFWVSYGZIYBHEO-UHFFFAOYSA-N |

SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2502156.png)

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![1-(3,4-Dichlorophenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2502174.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2502176.png)